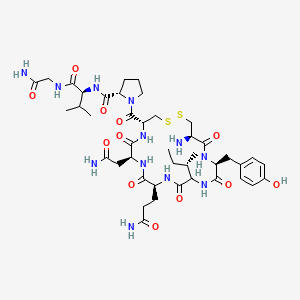
4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol is an organic compound that features a tert-butyl group, a diethylaminomethyl group, and a phenyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol typically involves multi-step organic reactions. One common method is the alkylation of phenol derivatives with tert-butyl groups, followed by the introduction of the diethylaminomethyl group through Mannich reaction conditions. The phenyl group can be introduced via Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the diethylaminomethyl group can interact with biological membranes and proteins. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Tert-butyl-2-(diethylaminomethyl)phenol
- 4-Tert-butyl-2-(methylaminomethyl)phenol
- 4-Tert-butyl-2-(dimethylaminomethyl)phenol
Uniqueness
4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol is unique due to the presence of both the diethylaminomethyl and phenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5414-53-9 |
|---|---|
Formule moléculaire |
C21H29NO |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
4-tert-butyl-2-(diethylaminomethyl)-6-phenylphenol |
InChI |
InChI=1S/C21H29NO/c1-6-22(7-2)15-17-13-18(21(3,4)5)14-19(20(17)23)16-11-9-8-10-12-16/h8-14,23H,6-7,15H2,1-5H3 |
Clé InChI |
XAPKJTOWVOTWGP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C(C(=CC(=C1)C(C)(C)C)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
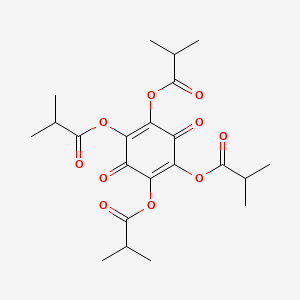
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
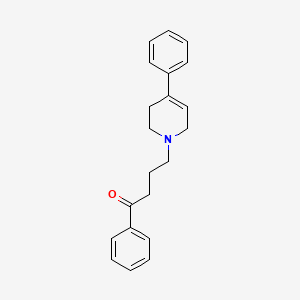
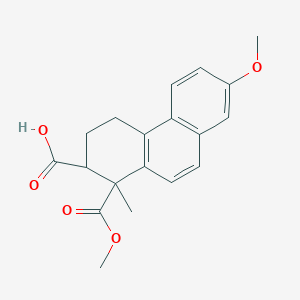
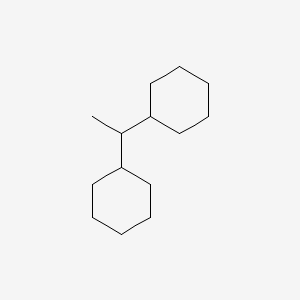
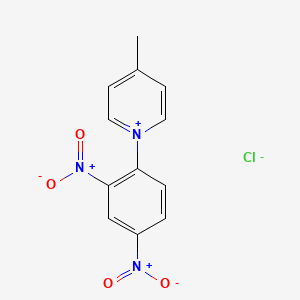
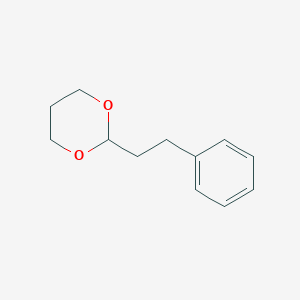


![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
